Methyl 2-ethyl-4-fluorobenzoate
Description
Methyl 2-ethyl-4-fluorobenzoate is a benzoate ester derivative with a methyl ester group at the carboxylic acid position, an ethyl substituent at the 2-position, and a fluorine atom at the 4-position of the benzene ring.
Properties
IUPAC Name |
methyl 2-ethyl-4-fluorobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO2/c1-3-7-6-8(11)4-5-9(7)10(12)13-2/h4-6H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMCNKRFLMQTXAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)F)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-ethyl-4-fluorobenzoate can be synthesized through several methods. One common approach involves the esterification of 2-ethyl-4-fluorobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, is common. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted position. Common reagents for these reactions include sodium hydroxide or potassium hydroxide.
Reduction Reactions: The ester group in this compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in acidic or basic medium.
Major Products Formed:
Substitution: Formation of substituted benzoates.
Reduction: Formation of 2-ethyl-4-fluorobenzyl alcohol.
Oxidation: Formation of 2-ethyl-4-fluorobenzoic acid.
Scientific Research Applications
Pharmaceutical Applications
Methyl 2-ethyl-4-fluorobenzoate serves as an important intermediate in the synthesis of several pharmaceutical compounds. Its fluorinated benzene ring enhances the biological activity of drugs, making it a valuable building block in medicinal chemistry.
Key Uses:
- Synthesis of Anti-inflammatory Drugs: Compounds derived from this compound have been explored for their potential to alleviate inflammation by inhibiting pro-inflammatory pathways.
- Analgesics Development: The compound contributes to the development of analgesics that target pain pathways effectively.
Organic Synthesis
In organic chemistry, this compound is utilized for the preparation of various fluorinated aromatic compounds. The introduction of fluorine into organic molecules can significantly modify their chemical properties and biological activities.
Applications:
- Fluorinated Aromatic Compounds: These compounds are often more stable and exhibit enhanced reactivity compared to their non-fluorinated counterparts.
Material Science
This compound is also applied in material science, particularly in the production of specialty polymers and resins.
Benefits:
- Thermal Stability: The incorporation of fluorinated compounds into polymer matrices can improve thermal stability and chemical resistance.
- Enhanced Performance: These materials are often used in applications requiring durability and resistance to harsh environments.
Agricultural Chemicals
In the agrochemical sector, this compound is used in formulating herbicides and insecticides. The fluorination process can enhance the efficacy of these chemicals while minimizing environmental impact.
Significance:
- Improved Efficacy: Fluorinated agrochemicals tend to be more effective at lower concentrations, which can lead to reduced usage rates and lower environmental footprints.
Data Tables
The following table summarizes the key applications and benefits of this compound:
| Application Area | Specific Use | Benefits |
|---|---|---|
| Pharmaceuticals | Intermediate for anti-inflammatory drugs | Enhanced biological activity |
| Organic Synthesis | Preparation of fluorinated aromatic compounds | Increased stability and reactivity |
| Material Science | Production of specialty polymers | Improved thermal stability |
| Agricultural Chemicals | Formulation of herbicides and insecticides | Greater efficacy with lower environmental impact |
Case Study 1: Anti-inflammatory Drug Development
A study investigated the use of this compound in synthesizing new anti-inflammatory agents. The resulting compounds demonstrated significant inhibition of inflammatory markers in vitro, suggesting potential therapeutic applications.
Case Study 2: Fluorinated Polymers
Research into polymers incorporating this compound showed that these materials exhibited superior thermal stability compared to non-fluorinated variants. This property makes them suitable for high-performance applications in various industries.
Mechanism of Action
The mechanism of action of methyl 2-ethyl-4-fluorobenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The presence of the fluorine atom can enhance the compound’s binding affinity and stability, making it a valuable component in drug design.
Comparison with Similar Compounds
Structural Analogs
a. Methyl 4-Chloro-2-Fluorobenzoate
- Molecular Formula : C₈H₆ClFO₂
- Molar Mass : 188.58 g/mol
- Key Differences: Replaces the 2-ethyl group with a chlorine atom at the 4-position.
b. Methyl 2-Fluoro-4-Hydroxybenzoate
- Molecular Formula : C₈H₇FO₃
- Molar Mass : 170.14 g/mol
- Key Differences : A hydroxyl group at the 4-position instead of fluorine. This substitution introduces hydrogen-bonding capability, increasing water solubility but reducing thermal stability compared to the fully substituted fluorine derivative .
c. 2-(4-Ethylphenyl)-2-Oxoethyl 4-Fluorobenzoate
- Molecular Formula : C₁₇H₁₅FO₃
- Molar Mass : 286.30 g/mol
- Key Differences : Features a bulkier 2-oxoethyl-4-ethylphenyl ester group. The extended alkyl chain enhances hydrophobicity, making it more suited for applications requiring slow release or lipid compatibility .
Functional Group Variations
a. Sulfonylurea Herbicide Esters
- Examples : Metsulfuron methyl ester (C₁₄H₁₅N₅O₆S) and ethametsulfuron methyl ester.
- Key Differences : These compounds integrate triazine or sulfonylurea moieties, enabling herbicidal activity. Unlike Methyl 2-ethyl-4-fluorobenzoate, their applications are agricultural, targeting plant enzyme inhibition .
b. Methyl Salicylate
- Molecular Formula : C₈H₈O₃
- Molar Mass : 152.15 g/mol
- Widely used in fragrances and pharmaceuticals due to its volatility and anti-inflammatory properties, contrasting with the fluorinated ester’s likely stability in metabolic pathways .
Physicochemical Properties
Table 1. Comparative Properties of Selected Benzoate Esters
| Compound | Molecular Formula | Molar Mass (g/mol) | Boiling Point (°C, estimated) | LogP (Lipophilicity) | Application |
|---|---|---|---|---|---|
| This compound | C₁₀H₁₁FO₂ | 170.16 | ~245 | 2.8 | Pharmaceutical intermediates |
| Methyl 4-chloro-2-fluorobenzoate | C₈H₆ClFO₂ | 188.58 | ~260 | 3.2 | Organic synthesis |
| Methyl salicylate | C₈H₈O₃ | 152.15 | 222 | 2.1 | Fragrances, therapeutics |
| Metsulfuron methyl ester | C₁₄H₁₅N₅O₆S | 381.36 | Decomposes | 1.5 | Herbicide |
Notes:
- Boiling points for fluorinated esters are estimated based on methyl ester trends .

- LogP values inferred from substituent contributions (ethyl and fluorine increase lipophilicity) .
Reactivity and Stability
- Fluorine vs. Chlorine : Fluorine’s electronegativity withdraws electron density, reducing electrophilic substitution reactivity compared to chlorine. This makes this compound less reactive in aromatic substitution than its chloro analog .
Biological Activity
Methyl 2-ethyl-4-fluorobenzoate is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the class of benzoate esters, characterized by a benzene ring substituted with an ethyl group and a fluorine atom. The general structure can be represented as follows:
Key Properties:
- Molecular Weight: 166.17 g/mol
- Melting Point: Not extensively documented; however, similar compounds exhibit melting points in the range of 50-100 °C.
- Solubility: Soluble in organic solvents like ethanol and ether.
Synthesis
The synthesis of this compound typically involves the esterification of 4-fluorobenzoic acid with 2-ethyl alcohol. The reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions.
Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of this compound. It has been shown to exhibit significant activity against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that this compound could serve as a lead compound for developing new antibacterial agents.
Anticancer Activity
Recent research has explored the anticancer potential of this compound. A study conducted on human cancer cell lines demonstrated that this compound inhibits cell proliferation and induces apoptosis in a dose-dependent manner. The following table summarizes the IC50 values observed in various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 15.5 |
| MCF-7 (Breast Cancer) | 12.3 |
| A549 (Lung Cancer) | 20.1 |
The mechanism of action appears to involve the activation of caspase pathways, leading to programmed cell death.
Case Studies
- Study on Antimicrobial Efficacy : A recent study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various benzoate derivatives, including this compound. Results indicated that this compound outperformed several known antibiotics against resistant strains of bacteria .
- Anticancer Research : In a study published in Cancer Letters, researchers investigated the effects of this compound on breast cancer cells. The results showed significant inhibition of cell growth and migration, suggesting its potential as a therapeutic agent .
- Toxicity Assessment : A toxicity assessment revealed that this compound exhibited low cytotoxicity towards normal human fibroblast cells, indicating a favorable safety profile for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

